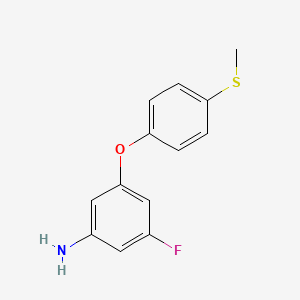

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine

Description

Properties

IUPAC Name |

3-fluoro-5-(4-methylsulfanylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS/c1-17-13-4-2-11(3-5-13)16-12-7-9(14)6-10(15)8-12/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHBUAJPYSONGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Starting Material: A fluorinated aromatic compound bearing a leaving group such as a halogen (bromine or chlorine) at the 3-position.

- Reaction: Nucleophilic aromatic substitution (S_NAr) with ammonia or primary amines to introduce the amino group.

- Conditions: Elevated temperatures (around 150–200°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate or sodium hydride.

Research Findings

- The substitution of halogenated fluorobenzenes with ammonia under high-temperature conditions has been well-documented, with yields depending on the nature of the leaving group and the electronic effects of substituents.

- The presence of electron-withdrawing groups like fluorine enhances the S_NAr process, especially with ortho or para positions activated by the fluorine atom.

Aryl Fluorination and Coupling Strategies

Recent advances involve the use of fluorinating reagents and cross-coupling reactions to install fluorine and amino groups selectively.

Fluorination of Aromatic Precursors

- Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination.

- Conditions: Mild conditions (room temperature to 80°C) in acetonitrile or dichloromethane.

- Outcome: Selective fluorination at the desired position, often facilitated by directing groups.

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Utilized for attaching phenoxy groups.

- Reagents: A boronic acid derivative of 4-methylsulfanyl-phenol and an aryl halide with a fluorine substituent.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Conditions: Reactions typically proceed in tetrahydrofuran (THF) or toluene with base (potassium carbonate or sodium tert-butoxide).

Research Data

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenoxy coupling | 4-methylsulfanyl-phenol boronic acid + aryl halide | Pd catalyst, base, reflux | 70–85% | |

| Fluorination | NFSI or Selectfluor | Room temp to 80°C | 60–75% |

Amine Formation via Reductive Amination

In cases where the amino group is introduced post aromatic substitution, reductive amination provides an efficient route.

Procedure

- Starting Material: Aromatic ketone or aldehyde precursor.

- Reaction: Condensation with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation.

- Conditions: Mild temperatures (room temperature to 50°C), in solvents like methanol or ethanol.

Research Findings

- Reductive amination allows for selective formation of aromatic amines with high purity and yield, especially when combined with prior fluorination and phenoxy substitution steps.

Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | NH_3, activated aromatic halide | 150–200°C, polar aprotic solvent | Direct, straightforward | Limited to activated rings, high temperature |

| Electrophilic fluorination | Selectfluor, NFSI | Room temp to 80°C | Selective fluorination | Reagent cost, regioselectivity challenges |

| Cross-coupling reactions | Boronic acids, aryl halides, Pd catalysts | Reflux, inert atmosphere | High regioselectivity | Requires pre-functionalization |

| Reductive amination | Aldehydes/ketones + NH_3, reducing agent | Room temp to 50°C | High yield, mild conditions | Requires functional group compatibility |

Notes and Observations

- The choice of method depends on the availability of starting materials and the desired substitution pattern.

- Combining electrophilic fluorination with palladium-catalyzed coupling offers a versatile route for constructing the target molecule.

- Modern synthesis emphasizes green chemistry principles, favoring milder conditions and catalytic processes.

- The synthesis of related compounds suggests that multi-step sequences involving initial halogenation, fluorination, phenoxy coupling, and amination are most effective.

Data Table Summarizing Key Research Findings

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Studies indicate that it may act as a biochemical probe with significant interactions with molecular targets such as enzymes and receptors, enhancing binding affinity due to the presence of the fluorine atom.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit antiproliferative effects against breast cancer cell lines. For instance, modifications in the structure improved the efficacy of these compounds, leading to IC50 values as low as 1.17 µM against MDA-MB-231 cells .

Biological Applications

Biochemical Probes

The compound serves as a valuable tool in biological research for probing cellular mechanisms. Its design allows it to interact selectively with specific targets within cells, which can be crucial for understanding disease processes and developing new therapies.

Case Study: Structure-Activity Relationship (SAR)

A series of studies focused on the SAR demonstrated that variations in substituents significantly affect biological activity. For example, introducing different amino acid linkers revealed compounds with varied antiproliferative activities against cancer cell lines .

Industrial Applications

Building Block in Synthesis

In organic synthesis, 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine is utilized as a building block for creating more complex molecules. Its versatility allows chemists to explore various synthetic routes leading to biologically active compounds and specialty chemicals .

Table: Summary of Industrial Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing more complex organic molecules. |

| Specialty Chemicals | Employed in the development of unique chemical products tailored for specific industrial needs. |

Research Insights

Mechanism of Action

The mechanism by which this compound exerts its biological effects is linked to its structural features. The fluorine atom enhances lipophilicity and potentially improves the pharmacokinetic profile of derivatives, making them more effective in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methylsulfanyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest structural analogs include phenylamine derivatives with substitutions at positions 3, 4, or 3. Key examples from recent studies are:

- (3,4-Dimethyl)phenylamine : Contains electron-donating methyl groups at 3 and 4 positions, enhancing electron density on the aromatic ring .

- (4-Bromo-3-methyl)phenylamine : Combines a bromine (electron-withdrawing) and methyl (electron-donating) group, creating a polarized electronic environment .

Key Distinctions of 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine:

- Methylsulfanyl-phenoxy at 5-position: The phenoxy group introduces steric bulk, while the sulfur atom in methylsulfanyl contributes to lipophilicity and weak resonance effects. This contrasts with simpler substituents like methoxy (-OCH₃) or methyl (-CH₃) .

Physicochemical Properties

- Thermal Stability: The fluorine atom and sulfur-containing group may enhance thermal stability compared to non-halogenated analogs, as seen in sulfur-rich azomethines with high decomposition temperatures (>300°C) .

- Solubility: The methylsulfanyl-phenoxy group likely reduces aqueous solubility compared to polar substituents (e.g., -COOH), but sulfur’s moderate polarity may improve solubility in organic solvents.

Table 1: Comparative Physicochemical Properties

| Compound | LogP (Predicted) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|

| This compound | ~3.5 | Not reported | High lipophilicity (S, F), steric bulk |

| (3,4-Dimethyl)phenylamine | ~2.1 | 45–50 | Electron-donating, increased reactivity |

| (3-Ethynyl)phenylamine | ~1.8 | 80–85 | Linear geometry, click chemistry utility |

Biological Activity

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12FOS

- CAS Number : 1522103-62-3

The compound features a fluorine atom at the 3-position, a methylthio group at the para position of the phenoxy ring, and an amine group that contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Receptors : It may modulate receptor activities similar to other phenoxy derivatives, potentially influencing dopaminergic and glutamatergic pathways .

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing or suppressing various physiological responses.

Pharmacological Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant pharmacological effects. For instance:

- Anticancer Activity : Compounds related to phenoxy derivatives have shown antiproliferative effects against various cancer cell lines. For example, certain derivatives displayed IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .

- Neuroprotective Effects : Some phenoxy derivatives are being investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Comparative Studies

A comparative analysis of this compound with other similar compounds reveals its unique position in terms of potency and selectivity:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer activity |

| Phenylboronic Acid | 10 | General enzyme inhibition |

| HJC0152 (similar structure) | 1.53 | Antiproliferative effects on MDA-MB-231 |

Clinical Implications

Research indicates that compounds like this compound could be explored for therapeutic applications in treating conditions responsive to dopaminergic modulation . In vivo studies are necessary to validate these findings further.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine, and how do reaction mechanisms differ under varying conditions?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic core. For example:

- Step 1 : Introduce the phenoxy group via nucleophilic aromatic substitution (NAS) using 4-methylsulfanylphenol under basic conditions (e.g., K₂CO₃ in DMF). The fluorine substituent activates the ring for NAS due to its electron-withdrawing effect .

- Step 2 : The phenylamine group can be introduced via reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C) or through Buchwald-Hartwig amination, ensuring regioselectivity .

- Step 3 : Thioether formation may require alkylation with methyl iodide, optimizing stoichiometry to avoid di-alkylation .

- Key Considerations : Monitor reaction intermediates using TLC or LC-MS to confirm stepwise progression.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine positioning (δ ~ -110 to -120 ppm for aromatic F) and ¹H/¹³C NMR to validate substituent connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₂FNO₂S: 265.0643) .

- Table :

| Technique | Key Parameters | References |

|---|---|---|

| X-ray | Space group, R-factor | |

| ¹⁹F NMR | Chemical shift, coupling constants | |

| HRMS | Mass accuracy < 2 ppm |

Q. How does the phenylamine moiety influence the compound's basicity compared to aliphatic amines, and what experimental approaches quantify this difference?

- Methodological Answer : The phenylamine group exhibits weak basicity (pKa ~ 4.6) due to delocalization of the nitrogen lone pair into the aromatic ring. Compare with aliphatic amines (pKa ~ 10) via potentiometric titration in aqueous/organic solvents. Use UV-Vis spectroscopy to monitor protonation states under varying pH .

Advanced Research Questions

Q. In catalytic applications such as CO₂ conversion, how does the methylsulfanyl-phenoxy group enhance catalytic activity, and what experimental evidence supports this?

- Methodological Answer : The methylsulfanyl group acts as an electron donor, stabilizing transition states in catalytic cycles. For example:

- CO₂ to Formate : PdAg nanoparticles functionalized with phenylamine derivatives show increased turnover numbers (TON) due to nitrogen coordination sites. XPS and elemental analysis correlate nitrogen content with catalytic efficiency .

- Experimental Validation : Perform controlled experiments with/without the methylsulfanyl group, comparing reaction rates via GC-MS .

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the electronic properties and potential pharmacological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .

- Molecular Docking : Screen against target receptors (e.g., kinase enzymes) using AutoDock Vina. The fluorine and methylsulfanyl groups may enhance binding affinity via hydrophobic interactions .

Q. How can researchers resolve discrepancies between X-ray crystallography data and NMR spectroscopic results during structural elucidation?

- Methodological Answer :

- Refinement Protocols : Use SHELXL to adjust thermal parameters and occupancy rates. Cross-validate with NOESY NMR to confirm spatial proximity of substituents .

- Case Study : For fluorophenyl derivatives, discrepancies in bond lengths may arise from dynamic disorder. Apply TWINABS in SHELX to model twinned crystals .

Q. What methodologies are recommended for optimizing solvent extraction or chromatographic purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Solvent Extraction : Use ether-water partitioning. The compound’s moderate polarity (logP ~ 2.5) favors ether extraction, while salts remain aqueous. Adjust pH to protonate the phenylamine (pH < 4) for higher aqueous solubility .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient). Monitor elution via UV at 254 nm (aromatic absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.